molecular formula C16H14N2O2 B2573636 3-(Cinnamoylamino)benzamide CAS No. 316137-21-0

3-(Cinnamoylamino)benzamide

Cat. No.: B2573636
CAS No.: 316137-21-0
M. Wt: 266.3
InChI Key: JTMVGNNMLIDRHX-UHFFFAOYSA-N
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Description

3-(Cinnamoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cinnamoyl group attached to the amino group of benzamide

Biochemical Analysis

Biochemical Properties

3-(Cinnamoylamino)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The interaction between this compound and PARP inhibits the enzyme’s activity, preventing it from using up nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism . This inhibition can lead to reduced cellular processes dependent on NAD+, such as glycolysis and ATP formation .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting PARP, leading to decreased NAD+ levels and subsequent ATP depletion . This can result in cell death, particularly in cells under oxidative or nitrosative stress . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PARP and other related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PARP. By binding to the enzyme, it prevents PARP from utilizing NAD+ for DNA repair and other cellular processes . This inhibition leads to a cascade of effects, including reduced glycolysis, electron transport, and ATP formation . The compound’s structure, similar to that of NAD+, allows it to effectively compete with NAD+ for binding to PARP, thereby inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of PARP and prolonged effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP without causing significant toxicity . At higher doses, it can lead to adverse effects, including severe ATP depletion and cell death . Threshold effects have been observed, where a certain dosage level is required to achieve significant PARP inhibition and subsequent cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ metabolism. By inhibiting PARP, the compound affects the utilization of NAD+ in various biochemical reactions . This can lead to changes in metabolic flux and metabolite levels, particularly those related to energy production and DNA repair . The compound’s impact on NAD+ metabolism highlights its potential as a modulator of cellular energy balance and stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where PARP is predominantly active . The compound’s distribution within cells can influence its efficacy and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP . The compound’s structure allows it to penetrate the nuclear membrane and interact with nuclear enzymes and proteins . This localization is crucial for its role in modulating DNA repair and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cinnamoylamino)benzamide typically involves the condensation of cinnamic acid with benzamide in the presence of a coupling agent. One common method is the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cinnamoylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of cinnamic acid derivatives.

    Reduction: Formation of cinnamylamine derivatives.

    Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

3-(Cinnamoylamino)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Cinnamoylamino)benzamide is unique due to the presence of both cinnamoyl and benzamide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,20)(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVGNNMLIDRHX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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